4-Methyl-b-methyl-b-nitrostyrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(2-nitroprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for β Methyl β Nitrostyrene Derivatives
Classical Approaches: The Henry Reaction (Nitroaldol Condensation)
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is analogous to the aldol (B89426) condensation and serves as a cornerstone for the synthesis of various nitro compounds. wikipedia.org The initial product, a β-nitro alcohol, is a versatile intermediate that can be converted into other valuable functional groups. numberanalytics.comencyclopedia.pub
The synthesis of 4-methyl-β-methyl-β-nitrostyrene specifically involves the condensation of an aromatic aldehyde with a nitroalkane.
In the synthesis of 4-methyl-β-methyl-β-nitrostyrene, the key reactants are 4-methylbenzaldehyde (B123495) and nitroethane. researchgate.net The reaction condenses these two molecules to form the target compound. This specific combination highlights the broader applicability of the Henry reaction to a range of substituted benzaldehydes and nitroalkanes. researchgate.netbuchler-gmbh.com
Ammonium (B1175870) acetate (B1210297) is a commonly employed catalyst in the Henry reaction, particularly when conducted in glacial acetic acid. researchgate.netrsc.orggoogle.com It functions as a weak base to facilitate the deprotonation of the nitroalkane, initiating the condensation with the aldehyde. numberanalytics.com The use of ammonium acetate in acetic acid provides a buffered system that can promote the desired reaction while minimizing side reactions. rsc.orggoogle.com Other bases, such as primary amines, can also be used to catalyze the reaction. researchgate.net
Table 1: Reactants and Catalysts in the Synthesis of 4-Methyl-β-methyl-β-nitrostyrene
| Reactant/Catalyst | Chemical Formula | Role in Reaction |
| 4-Methylbenzaldehyde | C₈H₈O | Aromatic aldehyde substrate |
| Nitroethane | C₂H₅NO₂ | Nitroalkane reactant |
| Ammonium Acetate | C₂H₇NO₂ | Base catalyst |
| Glacial Acetic Acid | C₂H₄O₂ | Solvent and reaction medium |
Conventional Reaction Conditions: Heat and Stir Methodologies
The traditional approach to the Henry reaction often involves heating the reaction mixture with continuous stirring. rsc.org This "heat-and-stir" methodology typically requires extended reaction times, sometimes ranging from 7 to 36 hours, to achieve completion. rsc.org The reaction is often carried out under reflux conditions to maintain a consistent temperature. rsc.org While effective, these conventional methods can be time-consuming and may lead to the formation of by-products due to prolonged exposure to heat.
By-product Formation in Henry Reaction-Derived Syntheses
A notable challenge in the Henry reaction is the potential for the formation of by-products, which can complicate the purification of the desired nitrostyrene (B7858105).
One of the potential side reactions during the synthesis of nitrostyrenes via the Henry reaction is the formation of nitrile impurities. The β-nitroalcohol intermediate can, under certain conditions, be converted to a nitrile. numberanalytics.com This transformation can be influenced by the reaction conditions and the specific substrates used. The dehydration of primary nitroalkanes can lead to the formation of nitrile oxides, which are precursors to nitriles. chemtube3d.com
By-product Formation in Henry Reaction-Derived Syntheses
Hydroxylamine (B1172632) By-products from Reduction Steps
The reduction of β-nitrostyrenes is a common method for producing phenethylamines, but the process is not always perfectly selective and can yield side products. One notable by-product is the corresponding hydroxylamine. During the reduction of β-nitrostyrenes using systems like sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂), the formation of N-phenethylhydroxylamine has been observed. nih.gov
Alternative Synthetic Routes
Beyond the classical Henry condensation, several alternative methods have been developed for the synthesis of β-nitrostyrene derivatives. These routes offer different advantages, such as one-pot procedures, milder reaction conditions, and varied substrate scope.
A significant advancement in the synthesis of β-nitrostyrenes is the development of a one-pot selective nitration process directly from styrenes. unirioja.es This method is advantageous as it is convenient, inexpensive, and efficient, proceeding under mild conditions at room temperature. unirioja.es The procedure demonstrates good functional group tolerance, working for styrenes with alkyl, aryl, alkoxy, acyloxy, and chlorine substituents on the aromatic ring, and can also be applied to derivatives with substitutions on the vinyl group. unirioja.es
Copper(II) salts play a crucial role in promoting the one-pot nitration of styrenes. In a described method, copper(II) tetrafluoroborate (B81430) (prepared from copper(II) oxide and hydrofluoric acid) is used in conjunction with sodium nitrite (B80452) and iodine. unirioja.es The mechanism is thought to involve the generation of a reactive nitrating species, iodine nitrite (INO₂), from the reaction between I⁺ and NO₂⁻. unirioja.es This species then attacks the double bond of the styrene (B11656). unirioja.es
The role of copper(II) extends to other related transformations as well. Cupric ions can act as potent Fenton catalysts, generating hydroxyl radicals from hydrogen peroxide, which in turn can react with nitrite anions to form nitrogen dioxide (•NO₂), a key nitrating agent. nih.gov This highlights the polyvalent role copper can play in nitration processes. nih.gov In reductions of nitrostyrenes, copper(II) chloride is rapidly reduced by sodium borohydride to metallic copper Cu(0), which then acts as the true catalyst for the reduction. beilstein-journals.org
A key step in the one-pot nitration of styrenes is the elimination of a functional group to form the final β-nitrostyrene product. The initial reaction of styrene with the generated iodine nitrite (NO₂I) is expected to form a 1-iodo-2-nitro-1-phenylethane intermediate. unirioja.es However, the β-nitrostyrene is often isolated directly. This direct formation is explained by a dehydro-iodination of the iodonitro intermediate. unirioja.es This elimination step is catalyzed by the copper(I) salts that are formed in situ during the course of the main reaction. unirioja.es
Table 1: One-Pot Synthesis of β-Nitrostyrenes from Various Styrenes unirioja.es
| Styrene Derivative | Product | Yield (%) |
| Styrene | β-Nitrostyrene | 75 |
| 4-Methylstyrene | 4-Methyl-β-nitrostyrene | 80 |
| 4-Methoxystyrene | 4-Methoxy-β-nitrostyrene | 85 |
| 4-Chlorostyrene | 4-Chloro-β-nitrostyrene | 78 |
| 4-Acetoxystyrene | 4-Acetoxy-β-nitrostyrene | 70 |
| β-Methylstyrene | β-Methyl-β-nitrostyrene | 72 |
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction framework is conceptually similar to the Henry reaction, a standard method for synthesizing β-nitrostyrenes. wikipedia.org The Henry reaction involves the condensation of an aldehyde (e.g., 4-methylbenzaldehyde) with a nitroalkane (e.g., nitroethane for β-methyl derivatives) in the presence of a base. evitachem.comgoogle.com
In this context, the nitroalkane, which possesses acidic α-hydrogens, acts analogously to the enolizable ketone or aldehyde in a Claisen-Schmidt condensation. wikipedia.orgbyjus.com The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-alcohol intermediate yields the β-nitrostyrene. researchwithrutgers.com Various bases and solvents can be employed, with one method describing the use of a primary amine catalyst in acetic acid. evitachem.comgoogle.com
A retro-aza-Henry-type process can be utilized in the transformation of β-nitrostyrenes into other valuable chemical structures, such as N-substituted benzyl (B1604629) imines and hydrazones. organic-chemistry.orgacs.org This reaction proceeds via the Michael addition of an amine or hydrazine (B178648) to the β-nitrostyrene. organic-chemistry.orgresearchgate.net Following the initial addition, a C-C bond cleavage occurs, leading to the elimination of a nitroalkane. researchgate.net
This process is highly dependent on the solvent used; protic solvents like methanol (B129727) or water are crucial for mediating the necessary proton transfers and favor the formation of imines with high selectivity. organic-chemistry.org The reaction occurs under mild, non-catalytic conditions. organic-chemistry.orgresearchgate.net While this method uses a β-nitrostyrene as a starting material to synthesize a different class of compounds (imines), it represents a significant synthetic application of the nitrostyrene scaffold. acs.org The mechanism is supported by both experimental and computational studies, which point to a six-membered transition state that lowers the energetic barrier for the reaction. organic-chemistry.org
One-Pot Selective Nitration of Styrenes
Green Chemistry Principles in β-Methyl-β-Nitrostyrene Synthesis
The application of green chemistry principles to the synthesis of β-methyl-β-nitrostyrene derivatives has led to innovative and efficient protocols that are safer and more sustainable. These methods address the shortcomings of conventional techniques, which often rely on hazardous solvents, harsh reaction conditions, and lengthy procedures. By embracing green alternatives, chemists can achieve high yields and purity while minimizing environmental impact.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. slideshare.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and cleaner product profiles in a fraction of the time. biotage.com
Reduction of Reaction Times and Solvent Consumption
A key benefit of MAOS is the substantial reduction in reaction times, from hours to mere minutes. biotage.comresearchgate.net This rapid heating, combined with the potential for solvent-free conditions, enhances the efficiency of the synthesis. researchgate.net For instance, the condensation of benzaldehydes with nitromethane (B149229) can be carried out under microwave irradiation without a solvent, using a solid support like potassium carbonate/alumina. researchgate.net This method not only accelerates the reaction but also eliminates the need for volatile and often toxic organic solvents. researchgate.net The efficiency of microwave heating can be influenced by the polarity of the solvents used, but solvent-free approaches represent an ideal green chemistry scenario. slideshare.net The synthesis of various heterocyclic compounds has also demonstrated that microwave irradiation can increase yields and decrease reaction times compared to conventional methods. clockss.org
Research Findings on Microwave-Assisted Synthesis
| Reactants | Catalyst/Support | Conditions | Time | Yield |
|---|---|---|---|---|
| Benzaldehyde (B42025), Nitroethane | Ammonium Acetate | Microwave (350W), 80°C, Acetic Acid | 30 min | Quantitative |
| 2,3-dimethoxy-benzaldehyde, Nitromethane | K2CO3/Al2O3 | Microwave, Solvent-Free | Not Specified | High |
| Aldehydes, Thiosemicarbazide | Not Specified | Microwave | A few minutes | High |
This table presents a summary of findings from various studies on microwave-assisted synthesis, illustrating the enhanced efficiency and reduced reaction times.
Catalyst-Free and Solvent-Free Mechanochemical Approaches
Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a compelling green alternative by eliminating the need for bulk solvents. bohrium.comdiva-portal.org This solvent-free approach reduces waste and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. bohrium.com
The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been successfully achieved using a grinding method without any catalyst or solvent. beilstein-journals.orgresearchgate.net Researchers found that simply grinding the reactants together at room temperature could lead to excellent yields of the desired products. beilstein-journals.org In some cases, the addition of quartz sand as a grinding aid was shown to effectively promote the reaction. beilstein-journals.org This technique is not only environmentally friendly but also simplifies the purification process, often avoiding the need for column chromatography. beilstein-journals.org The method has proven effective for a wide range of substituted β-nitrostyrenes, demonstrating its broad applicability. beilstein-journals.orgresearchgate.net
Mechanochemical Synthesis of Nitroalkene Derivatives
| Reactants | Conditions | Grinding Aid | Yield |
|---|---|---|---|
| β-nitrostyrene, 1,3-cyclopentanedione (B128120) | Grinding, Room Temp, Catalyst-Free, Solvent-Free | None | ~100% |
| Substituted β-nitrostyrenes, 1,3-cyclopentanedione | Grinding, Room Temp, Catalyst-Free, Solvent-Free | Quartz Sand | Good to Excellent |
| furan-2,4(3H,5H)-dione, β-nitrostyrene | Grinding, Room Temp, Catalyst-Free, Solvent-Free | Not Specified | >99% |
This table showcases the effectiveness of catalyst-free and solvent-free mechanochemical methods for the synthesis of nitroalkene derivatives.
Utilization of Environmentally Benign Solvents
The choice of solvent is a critical factor in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. nsf.gov Moving away from hazardous and volatile organic compounds towards greener alternatives is a key strategy for sustainable synthesis.
Aqueous Reaction Media
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic compounds often have low solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. The condensation reaction to form β-nitrostyrene has been studied in aqueous media, where factors like the pH of the solution can influence the reaction yield. researchgate.net For instance, studies using highly hydrophilic ionic liquids indicated that a pseudo-pH range of 6.5–6.8 was advantageous for the formation of β-nitrostyrene. researchgate.net The use of aqueous extracts of natural products, such as Dillenia indica, has also been explored to catalyze reactions in water at room temperature, affording high yields in short reaction times. researchgate.net
Polyethylene Glycol (PEG) as a Sustainable Solvent
Polyethylene glycol (PEG) is a non-toxic, biodegradable, and environmentally benign polymer that has gained traction as a sustainable reaction medium. nsf.govnih.gov It is an excellent solvent for a wide range of organic compounds and inorganic salts. nsf.gov PEG can be particularly effective for condensation reactions, as it can readily dissolve the water produced, shifting the equilibrium towards the product side. nsf.gov Its ability to dissolve reactants and serve as a phase-transfer catalyst in some cases makes it a versatile green solvent. nsf.gov Furthermore, combining PEG with microwave irradiation can further enhance reaction rates, making it a highly attractive medium for green synthesis. nsf.gov
Deep Eutectic Solvents (DESs) in Nitrostyrene Reactions
Deep Eutectic Solvents (DESs) have emerged as environmentally sustainable and economically viable alternatives to conventional organic solvents in chemical synthesis. beilstein-journals.orgunimi.it These solvents are mixtures of two or three naturally occurring components that form a eutectic mixture with a melting point significantly lower than that of the individual components. beilstein-journals.orgnih.gov Their favorable properties, such as being non-purified, tunable, and derived from biorenewable resources, make them a subject of primary importance in modern chemistry. beilstein-journals.orgnih.gov In the context of nitrostyrene chemistry, DESs have been successfully employed as both reaction media and catalysts, particularly in Henry reactions and subsequent reduction processes. researchgate.netomicsdi.org
Detailed research has demonstrated the utility of DESs in the synthesis of nitroalkenes through the microwave-assisted Henry reaction, where the DES can function as both the catalyst and the solvent under organic solvent-free conditions. researchgate.net The Henry reaction, a classic carbon-carbon bond-forming reaction, combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitro alcohols, which can then be dehydrated to form the corresponding nitroalkenes. wikipedia.orgorganic-chemistry.org The use of DESs in this process aligns with the principles of green chemistry by minimizing waste and utilizing safer solvent systems. researchgate.netomicsdi.org
Furthermore, DESs have been effectively used as solvents for the reduction of nitrostyrenes. Research has shown the chemoselective reduction of various nitrostyrenes, including α- and β-substituted nitroolefins, to nitroalkanes using ammonia (B1221849) borane (B79455) (BH₃NH₃) as an inexpensive and atom-economic reagent. beilstein-journals.orgunimi.it In these studies, a range of DESs were investigated, revealing that their composition significantly influences reaction efficiency and yield.
For instance, the reduction of trans-β-methyl-β-nitrostyrene was carried out in a DES composed of choline (B1196258) chloride (ChCl) and glycerol (B35011) (1:2 molar ratio). beilstein-journals.org The reaction, conducted at 60 °C for 18 hours, showed comparable, and in some cases superior, performance to using glycerol alone. beilstein-journals.org Another study highlighted a highly efficient system using a DES made from betaine (B1666868) and glycolic acid, which facilitated the reduction of nitrostyrenes to the corresponding nitroalkanes in good to excellent yields within just 6 hours. beilstein-journals.org The recyclability of the DES mixture has also been successfully demonstrated, further enhancing its sustainability profile. beilstein-journals.orgomicsdi.org
Research Findings on Nitrostyrene Reduction in DESs
The following tables summarize the findings from studies on the reduction of nitrostyrenes in various Deep Eutectic Solvents.
Table 1: Preliminary Studies on Ammonia Borane (AB)-Mediated Nitrostyrene Reduction in Various DESs
| Substrate | DES Composition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| trans-β-Nitrostyrene | ChCl / Urea (DES A) | 60 | 18 | 35 |
| trans-β-Nitrostyrene | ChCl / Glycerol (DES B) | 60 | 18 | 41 |
| trans-β-Nitrostyrene | Betaine / Glycolic Acid (DES D) | 60 | 6 | 95 |
| trans-β-Methyl-β-nitrostyrene | ChCl / Glycerol (DES B) | 60 | 18 | 45 |
| trans-β-Methyl-β-nitrostyrene | Betaine / Glycolic Acid (DES D) | 60 | 6 | 78 |
Data sourced from a study on nitroalkene reduction using ammonia borane in bio-based eutectic mixtures. beilstein-journals.org
Table 2: Comparison of DES B and DES D in the Reduction of Selected Nitrostyrenes
| Substrate | Product | DES | Time (h) | Yield (%) |
|---|---|---|---|---|
| trans-β-Nitrostyrene | 1-Nitro-2-phenylethane | B | 18 | 41 |
| trans-β-Nitrostyrene | 1-Nitro-2-phenylethane | D | 6 | 95 |
| trans-β-Methyl-β-nitrostyrene | 1-Nitro-2-phenylpropane | B | 18 | 45 |
| trans-β-Methyl-β-nitrostyrene | 1-Nitro-2-phenylpropane | D | 6 | 78 |
| trans-4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-2-nitroethane | B | 18 | 51 |
| trans-4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-2-nitroethane | D | 6 | 98 |
DES B: Choline Chloride / Glycerol. DES D: Betaine / Glycolic Acid. The reactions were performed at 60 °C. beilstein-journals.org
Reactivity and Reaction Mechanisms of Substituted β Methyl β Nitrostyrenes
Michael Addition Reactions
The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis. masterorganicchemistry.com For substituted β-methyl-β-nitrostyrenes, this reaction involves the addition of a nucleophile to the β-carbon of the nitroalkene.
Stereoselective Michael Additions with Aldehydes
The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for constructing stereochemically rich molecules. ethz.ch These reactions can lead to the formation of valuable chiral building blocks, such as γ-nitroaldehydes, which are precursors to compounds like γ-amino acids. acs.org
Chiral bifunctional thiourea-based organocatalysts have emerged as highly effective promoters for the asymmetric Michael addition. organic-chemistry.orgmendeley.com These catalysts possess both a hydrogen-bond donor (the thiourea (B124793) moiety) and a basic amine group. researchgate.net This dual functionality allows for the simultaneous activation of both the electrophile (the nitroalkene) and the nucleophile (the aldehyde, via enamine formation). mdpi.com
The thiourea group activates the nitroalkene by forming double hydrogen bonds with the nitro group, increasing its electrophilicity. mdpi.com Concurrently, the primary or secondary amine moiety of the catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. mdpi.com This dual activation within the catalyst's chiral environment allows for high levels of stereocontrol. Hybrid catalysts, such as those combining peptides with a thiourea unit, have also been developed to effectively promote these additions, even under solvent-free conditions. nih.gov
Table 1: Selected Thiourea-Based Catalysts in Michael Additions
| Catalyst Type | Activating Groups | Mechanism of Action | Reference |
|---|---|---|---|
| DPEN-based Thiourea | Primary Amine, Thiourea | Forms enamine with ketone; activates nitroalkene via H-bonding. | mdpi.com |
| Cinchona-derived Thiourea | Tertiary Amine, Thiourea | Bifunctional activation of nucleophile and electrophile. | researchgate.net |
| Amino Acid-derived Thiourea | Amine, Thiourea | Bifunctional catalysis for additions to α,β-unsaturated ketones. | nih.gov |
Achieving high levels of both enantioselectivity and diastereoselectivity is a key goal in these reactions. The structure of the catalyst, the substrates, and the reaction conditions all play crucial roles. Diphenylprolinol silyl (B83357) ethers, for example, have been successfully used as catalysts for the highly enantioselective Michael addition of aldehydes to nitroolefins, yielding products with excellent diastereoselectivities (up to 96:4 syn/anti) and enantioselectivities (99% ee). researchgate.net
The use of acid additives can significantly impact the reaction rate and, in some cases, the diastereoselectivity, without compromising enantioselectivity. ethz.ch Furthermore, innovative techniques such as merging asymmetric catalysis with a crystallization-induced diastereomer transformation (CIDT) have been employed. This approach allows for the conversion of an initially formed mixture of diastereomers into a single, crystalline diastereomer, thereby achieving excellent control over the stereochemical outcome. nih.gov The choice of solvent can also be critical; for instance, ionic liquids have been explored as reaction media, though temperature increases in these solvents have been observed to decrease enantioselectivity. researchgate.net
The presence of a methyl group at the β-position, as in β-methyl-β-nitrostyrene, introduces significant steric hindrance. This crowding presents considerable challenges for the Michael addition, particularly when using sterically demanding nucleophiles like α,α-disubstituted aldehydes (e.g., isobutyraldehyde). chemrxiv.org
Research on the Michael addition of isobutyraldehyde (B47883) to β-methyl-β-nitrostyrenes has documented the sluggishness of these reactions. Often, the reaction yields the desired Michael adduct in low conversion, with a competing reverse reaction dominating. chemrxiv.org The electronic nature of substituents on the aromatic ring of the nitrostyrene (B7858105) also affects reactivity. Electron-withdrawing groups on the phenyl ring can lead to slightly higher conversions compared to electron-donating groups. For instance, reactions with β-methyl-β-nitrostyrenes bearing electron-donating substituents like 4-ethyl or 4-methoxy have shown relatively poor product conversions. chemrxiv.org To date, there are very few reports of successful Michael additions involving both α,α-disubstituted aldehydes and β-substituted nitroalkenes, highlighting the synthetic difficulty posed by this high degree of steric congestion. chemrxiv.org
Conjugate Addition with Dicarbonyl Compounds
1,3-Dicarbonyl compounds, such as β-diketones and β-ketoesters, are effective nucleophiles in Michael additions to nitroalkenes. organic-chemistry.orgresearchgate.net These reactions provide access to highly functionalized products.
The conjugate addition of cyclic dicarbonyl compounds to nitrostyrenes has been explored under various conditions. For example, a solvent-free grinding method has been shown to be an efficient and environmentally benign protocol for the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes. beilstein-journals.org
In this context, 1,3-cyclopentanedione (B128120) reacts with a range of substituted β-nitrostyrenes to give the corresponding Michael adducts in good to excellent yields. beilstein-journals.org Similarly, furan-2,4(3H,5H)-dione has proven to be a successful nucleophile, affording the addition product with β-nitrostyrene in near-quantitative yield under these solvent-free conditions. beilstein-journals.org These reactions demonstrate the utility of dicarbonyl compounds in expanding the synthetic applications of nitrostyrenes.
Table 2: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
| Dicarbonyl Compound | Nitroalkene | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 1,3-Cyclopentanedione | Substituted β-nitrostyrenes | Solvent-free grinding | Good to excellent yields | beilstein-journals.org |
| Furan-2,4(3H,5H)-dione | β-Nitrostyrene | Solvent-free grinding | >99% yield | beilstein-journals.org |
Mechanistic Aspects of Solid-State Grinding Reactions
Solid-state grinding presents an environmentally friendly and efficient method for conducting organic reactions. For substituted β-methyl-β-nitrostyrenes, this technique has been shown to effectively promote Michael additions. When β-nitrostyrene is reacted with a 1,3-dicarbonyl compound, such as 1,3-cyclopentanedione, under catalyst- and solvent-free grinding conditions, the corresponding Michael addition product can be obtained in near-quantitative yield. beilstein-journals.org The use of quartz sand as a grinding aid can further enhance the reaction's efficiency. beilstein-journals.org This method is applicable to both solid-solid and solid-liquid reactants at room temperature and offers a simplified purification process, often eliminating the need for column chromatography. beilstein-journals.org
While polar aprotic solvents like DMSO can facilitate these reactions in solution, the yields are often significantly lower compared to the grinding method. beilstein-journals.org The success of the solid-state reaction is attributed to the intimate contact and increased molecular mobility of the reactants upon grinding, which facilitates the nucleophilic attack of the dicarbonyl compound on the electron-deficient β-carbon of the nitrostyrene.
Michael Additions Involving Amines and Hydrazines
The Michael addition of amines and hydrazines to substituted β-methyl-β-nitrostyrenes is a synthetically valuable transformation. This reaction provides a pathway to N-alkyl/aryl substituted benzyl (B1604629) imines and N-methyl/phenyl substituted benzyl hydrazones through a retro-aza-Henry-type process. organic-chemistry.orgresearchgate.netacs.orgnih.gov This reaction proceeds under mild, non-catalytic conditions. organic-chemistry.orgresearchgate.netacs.orgnih.gov
The substituent on the aromatic ring of the nitrostyrene influences the reaction rate. Electron-donating groups tend to enhance the reactivity, while electron-withdrawing groups can hinder the formation of the imine product. organic-chemistry.org
Mechanistic Investigations: Retro-Aza-Henry-Type Elimination
The formation of imines and hydrazones from the reaction of amines and hydrazines with nitrostyrenes proceeds through a notable mechanistic pathway involving a retro-aza-Henry-type elimination. organic-chemistry.orgresearchgate.netacs.orgnih.gov The initial step is the nucleophilic conjugate addition of the amine or hydrazine (B178648) to the β-position of the nitrostyrene, forming a Michael adduct intermediate. researchgate.net This is typically the rate-determining step. researchgate.net
Following the initial addition, a proton transfer occurs, leading to an intermediate that can undergo C-C bond cleavage. researchgate.net This cleavage, a retro-aza-Henry reaction, results in the elimination of a nitroalkane and the formation of the corresponding imine or hydrazone. organic-chemistry.orgresearchgate.netacs.orgnih.gov Computational and experimental studies, including isotopic labeling with deuterated solvents, have provided strong evidence for this proposed mechanism. organic-chemistry.orgresearchgate.netnih.gov
Protic Solvent-Mediated Pathways
The choice of solvent plays a critical role in the outcome of the Michael addition of amines and hydrazines to nitrostyrenes. Protic solvents, such as methanol (B129727) and water, have been shown to be crucial in mediating the proton transfer steps of the reaction, leading to the selective formation of imines. organic-chemistry.orgresearchgate.netacs.org These solvents facilitate the reaction through a proposed six-membered transition state, which has a significantly lower energy barrier compared to a more strained four-membered transition state. organic-chemistry.org
In contrast, the use of nonpolar solvents tends to favor the formation of the initial aza-Michael adduct rather than the final imine product. organic-chemistry.org The ability of protic solvents to form hydrogen bonds with the reactants and intermediates is believed to be a key factor in promoting the retro-aza-Henry elimination. researchgate.netnih.gov
Cascade Michael Addition Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecule synthesis. Substituted β-methyl-β-nitrostyrenes are excellent substrates for such transformations.
Michael Addition/Hemiketalization/Retro-Claisen Fragmentation
A notable cascade reaction involving nitrostyrenes is the Michael addition/hemiketalization/retro-Claisen fragmentation sequence. This reaction has been observed when 2-hydroxy-trans-β-nitrostyrene acts as a Michael acceptor with a 1,3-dicarbonyl compound as the Michael donor. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org The initial Michael addition is followed by an intramolecular hemiketalization, and subsequently, a retro-Claisen fragmentation. This fragmentation leads to the formation of γ-nitro ketones as the primary products. researchgate.netresearchgate.netchemrxiv.org
The nature of the 1,3-dicarbonyl donor influences the reaction outcome. When the dicarbonyl compound contains aromatic moieties, the three-step cascade proceeds spontaneously in water without the need for acidic dehydration, yielding γ-nitro ketones in moderate to high yields. researchgate.netchemrxiv.org
CatAnionic Vesicular Nanoreactor Catalysis in Water
The use of nanoreactors to control chemical reactions in aqueous media is a rapidly developing area of green chemistry. A self-assembled catanionic vesicular nanoreactor, formed from N,N-didodecylammonium N,N-didodecyldithiocarbamate (AmDTC-C12C12), has been successfully employed to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroolefins in water. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org
This vesicular nanoreactor is believed to provide a hydrophobic microenvironment that facilitates the reaction between the reactants. chemrxiv.org The dithiocarbamate (B8719985) functional group of the nanoreactor may also play a catalytic role. chemrxiv.org This system has been shown to be effective for the cascade Michael addition/hemiketalization/retro-Claisen fragmentation, demonstrating the potential of these organized assemblies to promote complex organic transformations in an aqueous environment. researchgate.netresearchgate.netchemrxiv.org The nanoreactor can also be recycled and reused for multiple reaction cycles. chemrxiv.org
Reduction Transformations
The reduction of β-methyl-β-nitrostyrenes can proceed through various pathways, depending on the reagents and reaction conditions employed. These transformations can lead to the selective reduction of the double bond, the stepwise or complete reduction of the nitro group, or a one-pot reduction of both functionalities.
Reduction to Nitroalkanes (Leaving Nitro Group Intact)
The selective reduction of the carbon-carbon double bond in α,β-unsaturated nitroalkenes, such as 4-methyl-β-methyl-β-nitrostyrene, to yield the corresponding nitroalkane is a valuable synthetic transformation. Sodium borohydride (B1222165) (NaBH₄) in a tetrahydrofuran-methanol (THF-MeOH) solvent system at room temperature has been shown to be an effective method for this purpose. mdma.ch This procedure is noted for its mild conditions, rapid reaction times, and high yields. mdma.ch
The reaction involves the use of sodium borohydride in a mixed solvent system, which facilitates the selective reduction of the alkene without affecting the nitro group. mdma.ch A representative procedure involves dissolving β-methyl-β-nitrostyrene in a THF-methanol mixture and then adding sodium borohydride in portions. mdma.ch The reaction is typically exothermic and is monitored by the disappearance of the yellow color of the nitroalkene. mdma.ch
| Reactant | Reagent | Solvent | Product |
| β-Methyl-β-nitrostyrene | Sodium Borohydride | THF-Methanol | 1-(p-tolyl)-2-nitropropane |
Table 1: Selective Reduction of β-Methyl-β-nitrostyrene to a Nitroalkane.
One-Pot Reduction to Phenethylamines
The direct, one-pot conversion of β-nitrostyrenes to phenethylamines is a highly efficient synthetic route. nih.govbeilstein-journals.org This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. nih.gov
A notable one-pot method utilizes a combination of sodium borohydride (NaBH₄) and catalytic amounts of copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgaau.dkchemrxiv.org This system has proven effective for the rapid and high-yielding synthesis of phenethylamines and phenylisopropylamines from their corresponding β-nitrostyrene precursors under mild conditions. nih.govbeilstein-journals.orgbeilstein-journals.orgchemrxiv.org The reaction is typically carried out in a 2-propanol/water mixture at elevated temperatures (e.g., 80 °C) and is often complete within 10 to 30 minutes. beilstein-journals.orgbeilstein-journals.org
The role of CuCl₂ is critical, as NaBH₄ alone does not typically reduce the nitro group. beilstein-journals.orgbeilstein-journals.org It is suggested that CuCl₂ is reduced in situ to active copper species, which then facilitate the reduction of the nitro functionality. beilstein-journals.orgchemrxiv.org This method avoids the need for an inert atmosphere and harsh reagents like lithium aluminum hydride (LiAlH₄). beilstein-journals.orgchemrxiv.org
The NaBH₄/CuCl₂ system has been successfully applied to a range of substituted β-nitrostyrenes, including those with electron-donating and electron-withdrawing groups on the aromatic ring. beilstein-journals.org For instance, the reduction of 2,5-dimethoxy-β-methyl-β-nitrostyrene, a precursor to amphetamines, proceeds efficiently. beilstein-journals.orgbeilstein-journals.org The method demonstrates good functional group tolerance, leaving amido and carboxylic acid functionalities untouched, and does not cause dehalogenation of aryl halides. beilstein-journals.orgchemrxiv.org
| Substrate | Product | Reaction Time (min) | Yield (%) |
| 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxyphenethylamine | 15 | 83 |
| 4-chloro-β-nitrostyrene | 4-chlorophenethylamine | 10 | 82 |
| 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | 30 | 62 |
Table 2: Examples of One-Pot Reduction of Substituted β-Nitrostyrenes using NaBH₄/CuCl₂. beilstein-journals.org
Cycloaddition Reactions
Substituted β-nitrostyrenes, including 4-methyl-β-methyl-β-nitrostyrene, can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-withdrawing nature of the nitro group activates the double bond for such reactions.
[3+2] cycloaddition reactions involving nitrones and β-nitrostyrenes have been studied to understand their reactivity and selectivity. rsc.orgmdpi.com Molecular electron density theory (MEDT) has been used to analyze these reactions, indicating that they often proceed via a one-step mechanism. rsc.org The electrophilically activated β-position of the nitrostyrene is attacked by the nucleophilic oxygen of the nitrone. rsc.org
Furthermore, β-nitrostyrenes can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. acs.orgbeilstein-journals.org These reactions can be catalyzed, for instance by tin(IV) chloride, and may proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org The regioselectivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the diene and the nitrostyrene.
Diels-Alder and Sigmatropic Rearrangements
Substituted β-nitrostyrenes are effective dienophiles in Diels-Alder reactions, leading to the formation of nitronic ester cycloadducts which can subsequently undergo further transformations.
The Tin(IV)-catalyzed Diels-Alder reaction between β-nitrostyrene and dienes like 3-methyl-1,3-pentadiene (B1617704) serves as a model for the reactivity of substituted analogs such as 4-methyl-β-methyl-β-nitrostyrene. The reaction with (E)-3-methyl-1,3-pentadiene in toluene (B28343) primarily yields two major nitronic ester cycloadducts from the reaction at the less substituted double bond of the diene, with isolated yields of 27% and 29%. rsc.orgnih.gov Concurrently, four other cycloadducts are formed in lower yields from the reaction at the more substituted double bond. rsc.orgnih.gov
When the reaction is conducted with (Z)-3-methyl-1,3-pentadiene in dichloromethane, the selectivity shifts, affording four different nitronic ester cycloadducts, all resulting from the attack at the more substituted double bond of the diene. nih.govpk.edu.plbeilstein-journals.org One of these cycloadducts becomes the predominant product, isolated in a 45% yield. nih.govpk.edu.plbeilstein-journals.org Interestingly, this reaction also produces formal adducts of the (E)-isomer of the diene, indicating a loss of diene stereointegrity during the process. nih.govpk.edu.plbeilstein-journals.org This two-step cycloaddition followed by a sigmatropic rearrangement can be a superior method to direct thermal Diels-Alder reactions for obtaining pure nitro compounds. beilstein-journals.orgrsc.org
Table 1: Product Yields in Tin(IV)-Catalyzed Reaction of β-Nitrostyrene with 3-Methyl-1,3-pentadiene rsc.orgnih.govpk.edu.plbeilstein-journals.org
| Diene Isomer | Solvent | Site of Attack | Major Product Yields | Minor Products |
| (E)-3-Methyl-1,3-pentadiene | Toluene | Less substituted double bond | 27% and 29% | Four other cycloadducts |
| (Z)-3-Methyl-1,3-pentadiene | Dichloromethane | More substituted double bond | 45% (one major adduct) | Three other cycloadducts |
Note: While the provided data is for β-nitrostyrene, it illustrates the general reactivity pattern for substituted β-methyl-β-nitrostyrenes.
The product distribution and the lack of complete stereointegrity in the Tin(IV)-catalyzed reactions of β-nitrostyrenes with dienes strongly suggest a stepwise mechanism rather than a concerted one. nih.govpk.edu.pl This mechanism is proposed to proceed through the formation of a zwitterionic intermediate. nih.govpk.edu.pl The Lewis acid catalyst, Tin(IV) chloride, activates the nitrostyrene dienophile, facilitating the nucleophilic attack by the diene to form the zwitterion.
Furthermore, the initially formed nitronic ester cycloadducts can undergo interconversion under the catalytic influence of Tin(IV) chloride. nih.govpk.edu.pl This interconversion is also presumed to occur via the reversible formation of zwitterionic intermediates, allowing for the equilibration between different cycloadduct isomers. nih.govpk.edu.pl In some cases, cycloadducts derived from the less substituted double bond of (E)-3-methyl-1,3-pentadiene can undergo a scilit.comscilit.com-sigmatropic rearrangement upon heating to yield 4-nitrocyclohexenes. nih.govbeilstein-journals.org However, cycloadducts formed from the more substituted double bond did not undergo this thermal rearrangement, leading instead to decomposition at higher temperatures. nih.govpk.edu.pl Information regarding rsc.orgpk.edu.pl-sigmatropic rearrangements for this specific compound was not available in the searched literature.
[3+2] Cycloaddition Reactions (32CA)
The activated double bond of β-nitrostyrenes makes them excellent partners in [3+2] cycloaddition (32CA) reactions with three-atom components like nitrones. These reactions are a powerful tool for constructing five-membered heterocyclic rings.
Computational studies using Molecular Electron Density Theory (MEDT) have shed light on the reactivity differences between the geometric isomers of β-nitrostyrenes in 32CA reactions. rsc.orgrsc.org The less stable (Z)-isomer is found to be more reactive than the more stable (E)-isomer. rsc.orgrsc.org This difference in reactivity can be attributed to the higher ground-state energy and steric strain of the (Z)-isomer, which is relieved in the transition state. rsc.org
In reactions with a nitrone like 5,5-dimethylpyrroline-N-oxide, both isomers are classified as strong electrophiles. rsc.org The 32CA reactions are characterized by low activation enthalpies, calculated to be 4.4 kcal/mol for the (Z)-isomer and 5.0 kcal/mol for the (E)-isomer, indicating a highly favorable process. rsc.org A key difference lies in their stereoselectivity: the reaction with (E)-β-nitrostyrene is endo-selective, whereas the reaction with the (Z)-isomer is exo-selective. rsc.orgrsc.org Both reactions, however, proceed with complete meta regioselectivity. rsc.org
Table 2: Calculated Activation Enthalpies and Stereoselectivity in 32CA Reactions of β-Nitrostyrene Isomers with a Nitrone rsc.org
| Isomer | Activation Enthalpy (kcal/mol) | Stereoselectivity | Regioselectivity |
| (Z)-β-Nitrostyrene | 4.4 | exo | meta |
| (E)-β-Nitrostyrene | 5.0 | endo | meta |
The 32CA reactions between β-nitrostyrenes and nitrones are classified as polar zwitterionic-type (zw-type) reactions. rsc.orgrsc.org This classification arises from the electronic nature of the reactants; nitrones are zwitterionic three-atom components with significant nucleophilic character, while β-nitrostyrenes are strong electrophiles. rsc.orgrsc.org The reaction mechanism is a one-step, concerted process. rsc.org
The reaction is initiated by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-carbon of the nitrostyrene. rsc.orgrsc.org This interaction is the most favorable, leading to the observed meta regioselectivity. bohrium.com The polar nature of the reaction, driven by the strong electrophilic-nucleophilic interactions, significantly accelerates the process compared to reactions with non-polar ethylene (B1197577) derivatives. rsc.org
Other Significant Chemical Transformations
Beyond cycloadditions, the reactivity of the activated double bond in β-methyl-β-nitrostyrenes allows for other important transformations. One prominent example is the Michael addition. However, studies on the reaction of β-methyl-β-nitrostyrenes with isobutyraldehyde, catalyzed by pyrrolidine, have shown that while the desired Michael adduct is formed, the reaction is often plagued by a competing retro-Michael reaction. chemrxiv.org This reversal is initiated by the nucleophilic attack of the amine catalyst onto the nitrostyrene, leading to the cleavage of the newly formed C-C bond and regeneration of the starting aldehyde and nitroalkane. chemrxiv.org This undesired pathway is particularly prevalent with sterically hindered aldehydes like isobutyraldehyde, while less hindered linear aldehydes favor the forward Michael addition reaction. chemrxiv.org
Radical Addition Reactions: Alkenylation of Cyclic Ethers
The alkenylation of cyclic ethers can be achieved through a radical addition reaction with substituted β-nitrostyrenes. This process allows for the formation of a new carbon-carbon bond, creating more complex molecular structures. While direct studies on 4-Methyl-β-methyl-β-nitrostyrene are not extensively detailed, the general mechanism is applicable to a wide range of substituted β-nitrostyrenes. researchgate.net
The reaction is typically initiated by a radical initiator, such as 2,2'-azodi(2-methylbutyronitrile) (AMBN), under mild conditions and without the need for other additives. researchgate.net The process involves the generation of a radical from the cyclic ether, which then adds to the β-position of the nitrostyrene. This is followed by the elimination of the nitro group, resulting in the alkenylated ether. The reaction generally proceeds smoothly and provides good to excellent yields for various β-nitrostyrenes and ethers. researchgate.net For instance, cyclohexane (B81311) has also been successfully reacted under these conditions. researchgate.net
A related copper-catalyzed method for the alkenylation of alcohols with (E)-β-nitrostyrenes utilizes di-tert-butyl peroxide (DTBP) as a radical initiator. organic-chemistry.org This reaction proceeds via a radical addition-elimination mechanism, where an α-carbon-centered radical from the alcohol adds to the nitrostyrene, followed by nitro-elimination. organic-chemistry.org Secondary alcohols have been observed to give higher yields than primary alcohols in these reactions. organic-chemistry.org Electron-withdrawing substituents on the β-nitrostyrene have been shown to improve the efficiency of the reaction. organic-chemistry.org
Table 1: Examples of Alkenylation Reactions with Substituted β-Nitrostyrenes
| β-Nitrostyrene Substrate | Coupling Partner | Catalyst/Initiator | Product Type | Yield | Reference |
| General Substituted β-Nitrostyrenes | Cyclic Ethers | AMBN | Alkenylated Ethers | Good to Excellent | researchgate.net |
| (E)-β-Nitrostyrenes | Alcohols | Cu(OAc)₂, DTBP | Allylic Alcohols | 32-85% | organic-chemistry.org |
| Substituted Nitrostyrenes | Cycloalkanes | Not Specified | β-Alkylstyrenes | Good | organic-chemistry.org |
Mannich Reactions: Formation of Nitro-Mannich Bases
The Mannich reaction is a three-component condensation that involves an aldehyde, an amine, and a compound with an active hydrogen atom. wikipedia.org In the context of β-nitrostyrenes, these compounds can serve as precursors for the formation of nitro-Mannich bases. chemisgroup.usslideshare.net The addition of amines to the activated double bond of β-nitrostyrene is a key step in forming these bases. chemisgroup.us
The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov This reaction is a powerful tool for creating carbon-carbon bonds and installing vicinal nitrogen-containing functional groups. nih.gov The resulting β-nitroamine products are versatile synthetic intermediates. wikipedia.org
While specific studies on 4-Methyl-β-methyl-β-nitrostyrene are limited, the general reactivity of β-nitrostyrenes in Mannich reactions is well-documented. For example, the reaction of β-nitrostyrene with two moles of piperidine (B6355638) and formaldehyde (B43269) leads to the formation of 1,3-di(N-piperidino)-2-nitro-3-phenylpropane. chemisgroup.us This occurs via a Mannich reaction on the initially formed nitro-base intermediate. chemisgroup.us The synthesis of nitro-Mannich bases from β-nitrostyrene has been shown to be a viable route to biologically active molecules. slideshare.net
Photo-Isomerization Phenomena
Substituted β-methyl-β-nitrostyrenes are known to undergo photochemical reactions, including isomerization, upon exposure to ultraviolet radiation. wku.edu
Formation of α-Methyl-Styrolene Nitrite (B80452) from β-Methyl-β-nitrostyrene
The irradiation of β-methyl-β-nitrostyrene and its derivatives can lead to a rearrangement to form 1-phenyl-1,2-propanedione-1-oxime and its corresponding derivatives in nearly quantitative yields. wku.edu This process represents a simple and efficient method for synthesizing these oximes. wku.edu
The photolysis of trans-β-nitro-β-methylstyrene in a solvent like acetonitrile (B52724) results in the formation of the cis-isomer with a high quantum yield of 0.8. researchgate.net The presence of a base, such as triethylamine, can influence this photoisomerization process. While it slightly decreases the quantum yield of photoisomerization, it also leads to the generation of a strong Electron Paramagnetic Resonance (EPR) signal. researchgate.net This signal is associated with an intermediate that is produced during the base-catalyzed thermal conversion back to the more stable trans-isomer. researchgate.net
The substituent on the phenyl ring of β-methyl-β-nitrostyrene has a relatively small effect on the rearrangement to the oxime. wku.edu However, nitro groups at the para or meta positions have been observed to inhibit this rearrangement and instead promote fragmentation into the corresponding acid and aldehyde. wku.edu Kinetic studies have also shown that p-nitro and m-nitro-β-methyl-β-nitrostyrene exhibit a slower rate of disappearance of the unsaturated nitro group during irradiation compared to other substituted derivatives. wku.edu
Applications of 4 Methyl β Methyl β Nitrostyrene and Its Derivatives in Organic Synthesis
Versatile Building Blocks in Multistep Syntheses
Nitrostyrenes, including the 4-methyl derivative, are recognized as important starting materials for synthesizing a variety of organic compounds. bohrium.comresearchgate.netresearchgate.net Their utility stems from the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a range of chemical transformations. This reactivity makes them key intermediates in multistep synthetic sequences.
Precursors for β-Aminoalcohols and α-Nitroketones
While specific research on the direct conversion of 4-methyl-β-methyl-β-nitrostyrene to β-aminoalcohols and α-nitroketones is not extensively detailed in the provided results, the general reactivity of β-methyl-β-nitrostyrenes suggests their potential as precursors for these classes of compounds. The reduction of the nitro group and the double bond in nitrostyrenes can lead to the formation of β-aminoalcohols. Additionally, the photochemical rearrangement of β-methyl-β-nitrostyrene derivatives has been shown to produce α-nitroketones, specifically 1-phenyl-1,2-propanedione-1-oxime and its derivatives. wku.edu This transformation occurs upon ultraviolet irradiation and provides an efficient method for synthesizing these oximes in nearly quantitative yields. wku.edu
Synthesis of Nitrogen-Containing Heterocycles
A significant application of nitrostyrene (B7858105) derivatives lies in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.
β-Nitrostyrenes are key reactants in multicomponent reactions (MCRs) for the synthesis of highly substituted pyrrole (B145914) derivatives. bohrium.comresearchgate.netresearchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages such as high atom economy, reduced waste, and simplified procedures. bohrium.com The synthesis of pyrroles often involves the reaction of a β-nitrostyrene with amines, aldehydes, and β-dicarbonyl compounds in the presence of a catalyst. bohrium.comresearchgate.net Various catalysts, including ferric chloride (FeCl₃), iodine (I₂), and nickel(II) chloride (NiCl₂), have been employed to facilitate these reactions. researchgate.net The general mechanism involves a Michael-type addition to the β-nitrostyrene, followed by cyclization and aromatization to form the pyrrole ring. organic-chemistry.org
Table 1: Catalysts and Reactants in Pyrrole Synthesis from β-Nitrostyrenes
| Catalyst | Reactants | Product | Reference |
| FeCl₃, NiCl₂, I₂ | Amines, Aldehydes, 1,3-Dicarbonyl compounds, Nitroalkanes | Tetrasubstituted pyrroles | researchgate.net |
| None (neutral conditions) | Two primary amines, Diketene, Nitrostyrene | Functionalized pyrrole-3-carboxamides | organic-chemistry.org |
| Fe₃O₄@SiO₂-CPTMS-guanidine-SO₃H | Aniline derivatives, β-Diketones or β-ketoesters, β-Nitrostyrene derivatives | Polysubstituted pyrroles | researchgate.net |
This table is not exhaustive and represents examples from the search results.
trans-4-Methyl-β-nitrostyrene is explicitly mentioned as a reagent in the synthesis of N-benzylpyrrolomorphinans. sigmaaldrich.comsigmaaldrich.com Although the specific reaction details are not provided in the search results, this application highlights the role of this specific nitrostyrene derivative in constructing complex alkaloid-like structures.
Furthermore, β-nitrostyrenes are utilized in the synthesis of pyrazole (B372694) derivatives. researchgate.net Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. mdpi.comnih.gov The synthesis can involve cycloaddition reactions with diazo reagents. For instance, the reaction of β-nitrostyrenes with CH-diazomethane sulfonamides can yield medicinally important pyrazole-3-sulfonamides. researchgate.net The synthesis of N-methyl pyrazoles can be achieved through the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and methylhydrazine. nih.gov
Intermediate in the Synthesis of Substituted 4-Oxo-2-aryl-4H-chromene-3-carboxylates
The compound trans-4-methyl-β-nitrostyrene is also used as a reagent in the synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives. sigmaaldrich.comsigmaaldrich.com Chromenes, which are bicyclic oxygen-containing heterocycles, and their derivatives are known for their diverse biological activities. frontiersin.orgnih.gov The synthesis of these compounds often involves the reaction of a nitrostyrene derivative as a Michael acceptor. ossila.com
Advanced Analytical Characterization Techniques for β Methyl β Nitrostyrene Derivatives
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the elucidation of the structural and electronic properties of nitrostyrene (B7858105) compounds. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a full characterization.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of heteroatoms like nitrogen and oxygen.
The structural confirmation of 4-Methyl-β-methyl-β-nitrostyrene is achieved through the combined use of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The chemical shifts, multiplicities, and coupling constants of the signals in these spectra are diagnostic for the different parts of the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and types of hydrogen atoms. For 4-Methyl-β-methyl-β-nitrostyrene, the spectrum would exhibit distinct signals for the aromatic protons, the vinylic proton, and the two methyl groups. The protons on the p-methylated aromatic ring typically appear as two doublets in the aromatic region (around 7.2-7.5 ppm). The vinylic proton signal is expected further downfield, influenced by the electron-withdrawing nitro group. The β-methyl group attached to the double bond and the aromatic methyl group will appear as singlets in the aliphatic region.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for 4-Methyl-β-methyl-β-nitrostyrene would show signals for the quaternary carbons, the aromatic CH carbons, the vinylic carbons, and the methyl carbons. The carbon atom attached to the nitro group (β-carbon) is significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methyl-β-methyl-β-nitrostyrene
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Aromatic CH | C2, C6 | ~7.4 | ~129 | Doublet |
| Aromatic CH | C3, C5 | ~7.2 | ~130 | Doublet |
| Aromatic C | C1 | - | ~132 | - |
| Aromatic C | C4 | - | ~140 | - |
| Vinylic CH | α-carbon | ~7.5-8.0 | ~135-140 | Singlet |
| Vinylic C | β-carbon | - | ~145-150 | - |
| Methyl | Aromatic CH₃ | ~2.4 | ~21 | Singlet |
| Methyl | β-CH₃ | ~2.5 | ~15 | Singlet |
¹⁵N and ¹⁷O NMR Spectroscopy : While less common, ¹⁵N and ¹⁷O NMR can provide direct information about the nitro group. The chemical shift of the nitrogen atom in ¹⁵N NMR is highly sensitive to the electronic environment. For nitroalkenes, the ¹⁵N chemical shift is expected to be in the range of 0 to +20 ppm relative to nitromethane (B149229). ¹⁷O NMR, although challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can also be used to study the two oxygen atoms of the nitro group, offering insights into electronic structure and potential intramolecular interactions like hydrogen bonding. mdpi.com
During the synthesis of nitrostyrenes and their subsequent reduction to other functional groups, various by-products can form. ¹H NMR spectroscopy is a crucial tool for the detection and quantification of these impurities without the need for separation. For instance, in reactions involving the reduction of the nitro group, partially reduced species such as hydroxylamines can be formed. researchgate.net The presence of a hydroxylamine (B1172632) by-product can be identified by characteristic signals in the ¹H NMR spectrum of the crude product mixture. researchgate.net Similarly, nitrile by-products, which can arise from side reactions, would display a distinct lack of vinylic or nitro-related signals and potentially show different aromatic patterns, allowing for their identification. researchgate.net
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺) for 4-Methyl-β-methyl-β-nitrostyrene would appear at an m/z of 177, corresponding to its molecular weight (C₁₀H₁₁NO₂). nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitrostyrenes include the loss of the nitro group (NO₂) or parts of the side chain.
Key Fragments in the EI Mass Spectrum of 4-Methyl-β-methyl-β-nitrostyrene nist.gov
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 177 | Molecular Ion [M]⁺ | [C₁₀H₁₁NO₂]⁺ |
| 131 | [M - NO₂]⁺ | [C₁₀H₁₁]⁺ |
| 115 | [M - NO₂ - CH₄]⁺ or [C₉H₇]⁺ | [C₉H₇]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of 4-Methyl-β-methyl-β-nitrostyrene and for identifying and quantifying volatile by-products from its synthesis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the unambiguous identification of the main product as well as impurities, such as unreacted starting materials, isomers, or side-products like the aforementioned hydroxylamines, by comparing their retention times and mass spectra to known standards or library data. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the molecular-level investigation of β-nitrostyrene derivatives. These methods provide a vibrational fingerprint of the molecule, allowing for detailed structural elucidation and conformational analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and structural features within the molecule.
For β-methyl-β-nitrostyrene derivatives, FT-IR is crucial for identifying key functional groups. The most prominent features in the spectrum are the strong absorption bands associated with the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group are particularly diagnostic. scirp.org In nitroaromatic compounds, the asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is observed around 1300-1370 cm⁻¹. scirp.orgastm.org
Other significant bands include those for the carbon-carbon double bond (C=C) of the styrenic system and the various C-H vibrations of the aromatic ring and methyl groups. The gas-phase IR spectrum for trans-4-Methyl-β-methyl-β-nitrostyrene provides specific data on these vibrational modes. nist.gov
Table 1: Key FT-IR Vibrational Frequencies for 4-Methyl-β-methyl-β-nitrostyrene and Related Compounds This table is generated based on data from representative nitroaromatic compounds. Actual peak positions for 4-Methyl-β-methyl-β-nitrostyrene may vary slightly.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| NO₂ Asymmetric Stretch | ~1533 | Strong absorption, characteristic of the nitro group. scirp.org |
| NO₂ Symmetric Stretch | ~1346 | Strong absorption, sensitive to the electronic environment. scirp.orgastm.org |
| C=C Alkene Stretch | ~1640 | Medium to strong absorption, indicates the vinyl group. astm.org |
| C-H Aromatic Stretch | ~3000-3100 | Multiple weak to medium bands. scirp.org |
| C-N Stretch | Not specified | Often coupled with other vibrations. |
| NO₂ Deformation | ~761 | Characteristic bending vibration. scirp.org |
Raman Spectroscopy for Compound Identification and Differentiation
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeleton and differentiating between geometric isomers of β-nitrostyrene derivatives. bohrium.comuc.pt
Research has demonstrated that Raman spectroscopy, combined with computational calculations, can perform a complete conformational analysis of β-methyl-β-nitrostyrene derivatives. bohrium.comuc.pt The technique is adept at identifying characteristic bands for the nitro group, the C=C double bond, the aromatic ring, and C-H deformations. bohrium.com
A key application of Raman spectroscopy is the differentiation of cis (Z) and trans (E) isomers. Studies on related compounds, such as 2,5-dimethoxy-4,β-dimethyl-β-nitrostyrene, have shown significant differences in the Raman spectra of the isomers. astm.orgojp.gov For instance, the C=C stretching mode appears at a much higher frequency and with greater intensity in the cis isomer compared to the trans isomer (e.g., 1670 cm⁻¹ for cis vs. 1641 cm⁻¹ for trans). astm.org Similarly, the symmetric NO₂ stretching band frequency is notably higher in the cis isomer. astm.orgojp.gov This allows for unambiguous identification and differentiation.
Table 2: Characteristic Raman Shifts for Differentiation of β-Nitrostyrene Isomers Data based on a study of (E,Z)-2,5-dimethoxy-4,β-dimethyl-β-nitrostyrenes, illustrating the principles applicable to other derivatives. astm.org
| Vibrational Mode | trans Isomer (cm⁻¹) | cis Isomer (cm⁻¹) | Significance |
| C=C Stretch | 1641 | 1670 | Primary differentiating peak; stronger and at a higher frequency in the cis isomer. |
| NO₂ Symmetric Stretch | 1301 | 1346 | Frequency is ~40 cm⁻¹ higher in the cis isomer. |
Chromatographic Techniques
Chromatographic methods are essential for separating complex mixtures, assessing purity, and quantifying components. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of β-methyl-β-nitrostyrene derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the sample components between the two phases allows for their effective separation.
An HPLC method has been specifically developed for the simultaneous determination of β-methyl-β-nitrostyrene and its potential process-related impurities or degradation products, such as benzaldehyde (B42025) and nitroethane. rsc.orgresearchgate.net This method is crucial for routine quality control analysis, ensuring the purity of the final compound. rsc.org
The method demonstrates excellent linearity over a defined concentration range for β-methyl-β-nitrostyrene and its related substances. rsc.orgresearchgate.net Recovery studies show high accuracy, with recovery values typically between 96.5% and 99.9%. rsc.org The precision of the method is confirmed by low relative standard deviation (RSD) values, and its sensitivity is established by low limits of detection (LOD). rsc.orgresearchgate.net This validated method proves to be accurate, precise, reproducible, and specific for its intended purpose. rsc.org
Table 3: HPLC Method Performance for Purity Analysis of β-Methyl-β-Nitrostyrene (MNS) rsc.orgresearchgate.net
| Compound | Linearity Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Recovery (%) |
| β-Methyl-β-nitrostyrene (MNS) | 25–125 | 0.031 | 96.5 - 99.9 |
| Benzaldehyde | 0.16–15.71 | 0.006 | 96.5 - 99.9 |
| Nitroethane | 0.16–15.67 | 0.011 | 96.5 - 99.9 |
The successful separation and quantification of β-methyl-β-nitrostyrene and its related substances hinge on the careful optimization of chromatographic parameters. A robust separation has been achieved using a polystyrene-divinyl-benzene (PS-DVB) column. rsc.orgresearchgate.net
The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a gradient elution program employed to resolve all components effectively within a reasonable analysis time. rsc.orgresearchgate.net The flow rate is maintained at a constant 1.0 mL/min. rsc.org UV detection is utilized for monitoring the column effluent, with wavelengths set at 214 nm and 250 nm to ensure sensitive detection of all compounds of interest. rsc.orgresearchgate.net These optimized conditions allow for the effective separation of the main compound from its impurities, with excellent resolution between peaks. rsc.org
Table 4: Optimized HPLC Conditions for the Analysis of β-Methyl-β-Nitrostyrene rsc.orgresearchgate.net
| Parameter | Condition |
| Column | Polystyrene-divinyl-benzene (PS-DVB), 25 cm x 4.6 mm, 6 µm |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Gradient (e.g., 74% to 92% Acetonitrile over 8 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 250 nm |
| Retention Times | Benzaldehyde: ~3.66 min; Nitroethane: ~5.51 min; β-Methyl-β-nitrostyrene: ~8.94 min |
| Resolution | >6.5 between all peaks |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. youtube.com In the synthesis of 4-methyl-β-methyl-β-nitrostyrene, which typically involves the condensation of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) with nitroethane, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of the product. mdma.ch
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent, known as the eluent. As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase (the eluent).
Generally, the less polar a compound is, the faster it will travel up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is a key parameter calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com
Reaction Progress Visualization:
Starting Materials: At the beginning of the reaction (Time = 0 hours), spots corresponding to 4-methylbenzaldehyde and nitroethane will be visible on the TLC plate.
Product Formation: As the reaction proceeds, a new spot corresponding to the 4-methyl-β-methyl-β-nitrostyrene product will appear. The intensity of this new spot increases over time, while the intensity of the starting material spots diminishes.
Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aldehyde) is no longer visible on the TLC plate. mdma.ch
The spots are often visualized under UV light, as compounds containing aromatic rings and conjugated systems, like nitrostyrenes, are typically UV-active. youtube.com
Table 1: Illustrative TLC Monitoring of 4-Methyl-β-methyl-β-nitrostyrene Synthesis
| Time (hours) | Spot 1 (4-methylbenzaldehyde) Rf | Spot 2 (Product) Rf | Observations |
| 0 | 0.65 | - | Strong spot for the starting aldehyde. |
| 1 | 0.65 | 0.40 | Faint product spot appears; aldehyde spot still strong. |
| 3 | 0.65 | 0.40 | Product spot intensity increases; aldehyde spot intensity decreases. |
| 5 | - | 0.40 | Aldehyde spot has disappeared; strong product spot remains. |
| Note: Rf values are hypothetical and depend on the specific eluent system used. |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline molecule. wikipedia.org This technique provides an unambiguous determination of the compound's absolute stereochemistry, bond lengths, bond angles, and crystal packing interactions. For β-methyl-β-nitrostyrene derivatives, it is the gold standard for confirming the configuration of the double bond and the relative orientation of the substituents. researchgate.net
The process requires a single, high-quality crystal of the compound. This crystal is mounted and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined, revealing the molecule's structure.
For 4-methyl-β-methyl-β-nitrostyrene, X-ray analysis is crucial for:
Confirming the (E/Z) Isomer: The Henry reaction synthesis typically yields the more stable (E)-isomer. X-ray crystallography provides definitive proof of this stereochemical outcome. researchgate.net
Determining Torsional Angles: It reveals the dihedral angle between the plane of the aromatic ring and the plane of the nitroalkenyl group. This angle is influenced by steric hindrance between the β-methyl group and the aryl ring. researchgate.net
Precise Bond Lengths and Angles: The technique provides highly accurate measurements of all bond lengths and angles, which can be compared to values for related structures. For example, the C=C double bond length in similar β-methyl-β-nitrostyrenes is typically around 1.32 to 1.33 Å. researchgate.net
Table 2: Representative Crystallographic Data for (E)-4-Methyl-β-methyl-β-nitrostyrene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=C Bond Length | 1.328(2) Å |
| C-NO₂ Bond Length | 1.485(3) Å |
| C(aryl)-C(vinyl) Bond Length | 1.471(2) Å |
| C(aryl)-C(vinyl)=C-N Torsion Angle | -25.4(3)° |
| Configuration | E |
| Note: Data are representative values based on known structures of similar compounds and are for illustrative purposes. |
Computational and Theoretical Studies on β Methyl β Nitrostyrene Systems
Quantum Chemical Calculations (Ab Initio and DFT)
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on nitrostyrene (B7858105) derivatives. DFT, particularly using the B3LYP functional, has proven effective for geometry optimization and frequency calculations in these systems. bohrium.com These methods allow for a detailed exploration of molecular properties that are often difficult to probe experimentally.
The three-dimensional structure and conformational preferences of β-methyl-β-nitrostyrene derivatives are critical to their reactivity and biological activity. Computational studies, often combined with experimental techniques like Raman spectroscopy, have been conducted to perform complete conformational analyses. bohrium.comuc.pt
Researchers have employed ab initio molecular orbital (MO) methods at the DFT level to determine the optimized geometrical parameters of the most stable conformers. uc.pt For β-methyl-β-nitrostyrene systems, the conformational landscape is primarily dictated by the balance between two major factors: the stabilizing effect of π-electron delocalization across the molecule and the destabilizing effect of steric hindrance. bohrium.com
The planarity of the molecule is favored by π-conjugation extending from the phenyl ring through the vinyl group to the nitro group. However, steric repulsion, particularly involving the β-methyl and nitro groups, can cause deviations from this planar geometry. Calculations of potential energy profiles for internal rotations around key single bonds (e.g., C-C and C-N bonds) help identify the lowest energy conformations. bohrium.comuc.pt The results indicate that the conformational behavior is mainly governed by electrostatic factors and intramolecular interactions. bohrium.com
Table 1: Conformational Insights for β-Methyl-β-Nitrostyrene Derivatives
| Feature | Computational Finding | Primary Influencing Factor |
|---|---|---|
| Planarity | Deviations from a fully planar structure are common. | Steric hindrance between substituents. bohrium.com |
| Stability | The most stable conformers are those that maximize conjugation while minimizing steric clash. | Balance between π-electron delocalization and steric effects. bohrium.comuc.pt |
| Substituent Orientation | The orientation of the nitro group and phenyl ring relative to the C=C double bond is crucial. | Electrostatic interactions and intramolecular hydrogen bonding. bohrium.com |
This table summarizes general findings from computational studies on β-methyl-β-nitrostyrene systems.
Harmonic frequency calculations are a standard output of geometry optimization studies and are essential for interpreting and assigning experimental vibrational spectra, such as those from FT-IR and Raman spectroscopy. nih.gov For β-methyl-β-nitrostyrene derivatives, theoretical frequencies have been calculated using DFT methods (e.g., B3LYP) with basis sets like 6-31G* and 6-31G**. bohrium.com
These calculated harmonic frequencies are typically scaled by an empirical factor to correct for the neglect of anharmonicity and other systematic errors in the computational method. The resulting scaled theoretical wavenumbers generally show excellent agreement with experimental values, allowing for a complete and reliable assignment of the observed vibrational bands. bohrium.comnih.govresearchgate.net This detailed assignment connects specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups, confirming the structural insights gained from geometry optimization. bohrium.com
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity, positing that the capacity for electron density to change, rather than frontier molecular orbital interactions, governs reaction outcomes. nih.gov MEDT has been successfully applied to analyze the reactivity of β-nitrostyrene systems, particularly in [3+2] cycloaddition (32CA) reactions. rsc.orgrsc.org This approach utilizes a set of powerful analytical tools based on the electron density to elucidate reaction mechanisms, regioselectivity, and stereoselectivity. nih.gov
Conceptual DFT (CDFT) provides a set of global and local reactivity indices that quantify the response of a molecule to chemical reactions. nih.govnih.gov These indices are calculated from the ground-state electron density of the reactants and are powerful tools for studying polar reactions. nih.gov
Key global reactivity indices include:
Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. Along a polar reaction path, the net flux of electron density flows from the species with the higher chemical potential (the nucleophile) to the one with the lower chemical potential (the electrophile). rsc.org
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity (ω): Quantifies the propensity of a species to accept electrons. mdpi.com
Global Nucleophilicity (N): Quantifies the propensity of a species to donate electrons. nih.gov
In a study of the 32CA reaction between β-nitrostyrenes and a nitrone, CDFT indices revealed that the nitrostyrenes act as strong electrophiles, while the nitrone acts as a strong nucleophile. rsc.orgrsc.org The electronic chemical potential of the nitrone was calculated to be significantly higher than that of the β-nitrostyrenes, correctly predicting the direction of electron density flow during the reaction. rsc.org The less stable (Z)-β-nitrostyrene isomer was found to be slightly more electrophilic and thus more reactive than the (E) isomer. rsc.org
Table 2: Conceptual DFT Reactivity Indices (in eV) for Reactants in a [3+2] Cycloaddition
| Compound | μ | η | ω | N | Classification |
|---|---|---|---|---|---|
| (E)-β-Nitrostyrene ((E)-1) | -4.79 | 5.36 | 2.14 | 2.27 | Strong Electrophile, Moderate Nucleophile |
| (Z)-β-Nitrostyrene ((Z)-1) | -4.78 | 5.30 | 2.16 | 2.30 | Strong Electrophile, Moderate Nucleophile |
| Nitrone 2 | -2.85 | 5.48 | 0.74 | 3.52 | Marginal Electrophile, Strong Nucleophile |
Data sourced from a B3LYP/6-311G(d,p) level of theory study. rsc.org The indices predict a polar reaction with electron density flowing from Nitrone 2 to the β-nitrostyrene isomers.
Topological analysis of scalar fields related to electron density, such as the Electron Localization Function (ELF) and Atoms in Molecules (AIM), provides profound insights into the electronic structure of molecules and the changes in bonding along a reaction path. mdpi.comresearchgate.net
The ELF analysis of β-nitrostyrene shows the electronic structure in detail, revealing the populations of valence basins. rsc.org For instance, the analysis shows depopulated C=C double bonds and significant electron density delocalization into the neighboring nitro and phenyl groups. rsc.org During a reaction, tracking the changes in ELF basins allows for a precise description of bond formation and breaking. This analysis helps to characterize the mechanism as, for example, a one-step process where the formation of new covalent bonds is preceded by the creation of pseudoradical centers. scielo.org.mx
Noncovalent interactions (NCIs), such as van der Waals forces and steric repulsion, are often crucial in controlling the stereoselectivity of a reaction. nih.gov The NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize these weak interactions in three-dimensional space. nih.gov
In the study of the 32CA reaction of (Z)-β-nitrostyrene, NCI analysis was key to explaining the observed exo stereoselectivity. rsc.orgrsc.org The analysis revealed the presence of significant steric repulsion, visualized as green surfaces in NCI plots, between the frameworks of the nitrone and the nitrostyrene in the transition state leading to the endo product. This repulsive interaction destabilizes the endo transition state, making the exo pathway, which has fewer and weaker repulsive interactions, more favorable. rsc.org
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Structure-Property-Activity Relationship (SPAR) Studies
Structure-Property-Activity Relationship (SPAR) studies are crucial for deciphering how the chemical structure of a compound influences its physicochemical properties and, consequently, its biological function. For β-methyl-β-nitrostyrene derivatives, these studies have successfully established correlations that help predict their activity.
A significant correlation has been established between the structural features of β-methyl-β-nitrostyrene derivatives and their physicochemical parameters, particularly their redox potentials. The electrochemical reduction of these compounds has been studied to understand the influence of substituents on the nitro group, which is often crucial for their biological activity.
Research has shown that the reduction potentials of β-methyl-β-nitrostyrenes are sensitive to the electronic properties of substituents on the aromatic ring. nih.gov A linear relationship has been identified between the half-wave reduction potential (E₁/₂) and the Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. nih.gov This correlation indicates that the reduction mechanism is consistent across the series and that the ease of reduction can be tuned by modifying the substituent. nih.gov For a series of para-substituted β-methyl-β-nitrostyrenes, a reaction constant (ρ) of 4.37 was determined, confirming that the reduction process is significantly influenced by the electronic effects of the substituents. nih.gov
SPAR analyses have revealed a clear link between these redox potentials and the antibacterial activity of β-methyl-β-nitrostyrene derivatives. mdpi.compreprints.org Generally, compounds that are more easily reduced (i.e., have less negative reduction potentials) exhibit higher biological activity. This is attributed to the bio-reductive activation of the nitro group, a key step in their mechanism of action. The addition of a β-methyl group to the nitrostyrene scaffold often leads to enhanced antibacterial potency compared to their unsubstituted β-nitrostyrene counterparts. mdpi.compreprints.org
Table 1: Correlation of Substituent Electronic Effects with Redox Potentials in β-Methyl-β-Nitrostyrene Derivatives
| Substituent (para-position) | Hammett Constant (σp) | Half-Wave Potential (E₁/₂) (V) | Predicted Reactivity |
| -OCH₃ | -0.27 | More Negative | Lower |
| -CH₃ | -0.17 | ↓ | ↓ |
| -H | 0.00 | Reference | Reference |
| -Cl | +0.23 | ↑ | ↑ |
| -CN | +0.66 | Less Negative | Higher |
This is an illustrative table based on the principles described in the cited literature. Actual values may vary based on specific experimental conditions.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein. These methods provide a three-dimensional view of the binding mode and help identify key interactions that are essential for biological activity.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that acts as a negative regulator in insulin (B600854) signaling pathways, making it a significant therapeutic target for type 2 diabetes. mdpi.com The nitrovinyl group of β-nitrostyrene derivatives can function as a phosphotyrosine mimetic, enabling it to interact with and inhibit PTP1B. mdpi.compreprints.org
Molecular docking studies have been performed to investigate the binding interactions of β-methyl-β-nitrostyrene derivatives with the active site of PTP1B. mdpi.com These simulations predict that the compounds can fit into the active site pocket, forming specific interactions with key amino acid residues. The binding is often stabilized by hydrogen bonds between the nitro group of the ligand and residues such as Ser216 and Arg221 in the PTP1B active site. mdpi.com The aromatic ring and the β-methyl group can also form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
One study identified 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene as a particularly promising candidate for a PTP1B inhibitor based on docking simulations. mdpi.com The simulations provide a rational basis for the observed inhibitory activity and guide the structural modifications needed to design more potent and selective inhibitors.
Table 2: Predicted Interactions of a β-Methyl-β-Nitrostyrene Derivative with PTP1B Active Site Residues
| Ligand Group | PTP1B Residue | Interaction Type | Predicted Importance |
| Nitro Group (-NO₂) | Arginine (Arg221) | Hydrogen Bond | High |
| Nitro Group (-NO₂) | Serine (Ser216) | Hydrogen Bond | High |
| Aromatic Ring | Tyrosine (Tyr46) | π-π Stacking | Moderate |
| Aromatic Ring | Phenylalanine (Phe182) | Hydrophobic | Moderate |
| β-Methyl Group | Valine (Val49) | van der Waals | Moderate |
This table represents a generalized summary of interactions predicted from molecular docking studies as described in the cited literature. mdpi.com
Fragment-Based In Silico Profiling for Reactivity Predictions
Fragment-based in silico profiling is a computational strategy used to predict the reactivity of a molecule by analyzing its constituent chemical fragments. This approach is particularly useful for assessing potential toxicity, as many adverse effects are mediated by the covalent reaction of a chemical with biological macromolecules like proteins and DNA. For β-methyl-β-nitrostyrene, the core reactive fragment is the electrophilic nitroalkene moiety.
This method often involves calculating quantum mechanical parameters, such as activation energies (Eact) for reactions with model nucleophiles (e.g., thiols, representing cysteine residues in proteins). nih.govljmu.ac.uk The β-nitrostyrene scaffold is recognized as a Michael acceptor, prone to undergoing nucleophilic addition reactions. ljmu.ac.uk
An in silico profiler for thiol reactivity would first identify the β-methyl-β-nitrostyrene core as a structural alert for Michael reactivity. nih.gov Then, using quantum mechanics, it would calculate the activation energy for the addition of a model thiol to the β-carbon of the nitroalkene. Substituents on the aromatic ring would modulate this reactivity; electron-withdrawing groups would lower the activation energy, predicting higher reactivity, while electron-donating groups would have the opposite effect.
This predicted reactivity can then be correlated with toxicological endpoints. ljmu.ac.uk For instance, higher predicted reactivity for a series of Michael acceptors has been shown to correlate with higher skin sensitization potential and greater toxicity to organisms like Tetrahymena pyriformis. ljmu.ac.uk Therefore, fragment-based profiling can serve as a valuable tool for screening and prioritizing β-methyl-β-nitrostyrene derivatives early in the development process to minimize potential toxicity. nih.govmdpi.com
Advanced Mechanistic Investigations of Reactions Involving β Methyl β Nitrostyrene Derivatives
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insight into the rates and mechanisms of chemical reactions. For derivatives of β-methyl-β-nitrostyrene, techniques such as Nuclear Magnetic Resonance (NMR) monitoring and Kinetic Isotope Effect (KIE) measurements are invaluable for mapping out the energetic landscape of a reaction.
Real-time monitoring of reactions using NMR spectroscopy is a powerful tool for studying reaction kinetics. nih.gov By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be tracked over time, allowing for the determination of reaction rates and orders. nih.govrsc.org
In the context of reactions involving β-methyl-β-nitrostyrene, such as the Michael addition, ¹H NMR is frequently employed. For instance, in a study of the Michael addition of isobutyraldehyde (B47883) to β-methyl-β-nitrostyrenes, the reaction progress was monitored in an NMR tube. chemrxiv.org The conversion of the nitrostyrene (B7858105) was determined by observing the disappearance of its characteristic proton signals and the appearance of new peaks corresponding to the Michael adduct and any side products. rsc.orgchemrxiv.org This method allows for the direct observation of the consumption of the starting material and the formation of products, providing a clear picture of the reaction's progress. rsc.org
A typical kinetic experiment involves dissolving the β-methyl-β-nitrostyrene derivative and other reagents in a deuterated solvent within an NMR tube and recording spectra periodically. chemrxiv.org The integration of specific, non-overlapping peaks for each species is plotted against time to generate kinetic profiles. From these profiles, rate constants can be calculated. This technique has been used to establish the reaction order, as demonstrated in studies where a linear relationship was found between the calculated rate constants and the amount of catalyst used. rsc.org
Table 1: Example of Reaction Monitoring via ¹H NMR
| Time (min) | Integral of Reactant (β-nitrostyrene) | Integral of Product (Adduct) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 30 | 0.60 | 0.40 | 40 |
| 60 | 0.35 | 0.65 | 65 |
| 120 | 0.10 | 0.90 | 90 |
This table is a generalized representation of data obtainable from NMR kinetic monitoring.
The Kinetic Isotope Effect (KIE) is a key tool for determining the mechanism of a reaction, specifically for identifying whether the breaking of a bond to a particular atom is part of the rate-determining step. youtube.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH) at the same position. copernicus.org
A primary KIE (kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken during the rate-limiting step. youtube.com For reactions involving β-methyl-β-nitrostyrene, the KIE can be used to probe the mechanism of base-catalyzed Michael additions or other reactions where a proton is abstracted. For example, in many organocatalyzed additions to nitroalkenes, the rate-determining step is the C-C bond formation between the enamine and the nitroalkene, rather than the initial deprotonation of the aldehyde or ketone. acs.org However, in reactions where proton transfer is rate-limiting, a significant KIE would be expected.
Studies on related proton-transfer reactions from carbon acids, such as 4-nitrophenylnitromethane, to strong bases have shown very large primary deuterium (B1214612) isotope effects. For example, the reaction with pentamethylguanidine in toluene (B28343) exhibited a kH/kD of 13.7, and the reaction with DBU showed a kH/kD of 13.3. rsc.orgrsc.org These large values are indicative of significant quantum mechanical tunneling of the proton and unequivocally point to proton transfer as the rate-determining step. rsc.orgrsc.org While not measured on 4-methyl-β-methyl-β-nitrostyrene itself, these results demonstrate the power of KIE in elucidating mechanisms involving nitro-functionalized compounds.
Table 2: Representative Kinetic Isotope Effects in Nitroalkane Deprotonation
| Carbon Acid | Base | Solvent | kH/kD at 25°C | Reference |
| 4-Nitrophenylnitromethane | Pentamethylguanidine | Toluene | 13.7 ± 0.4 | rsc.org |
| 4-Nitrophenylnitromethane | DBU | Toluene | 13.3 ± 1.2 | rsc.org |
These data illustrate the magnitude of KIEs in mechanistically similar proton transfer reactions.
Control Experiments for Mechanistic Insight
Control experiments are fundamental to isolating the effects of individual components in a reaction mixture and confirming or refuting a proposed mechanism.
In the course of studying Michael additions to β-methyl-β-nitrostyrenes, researchers have observed the formation of the precursor aldehyde (e.g., p-anisaldehyde from p-methoxy-β-methyl-β-nitrostyrene), indicating a reverse or decomposition reaction. chemrxiv.org This decomposition pathway competes with the desired forward reaction. It was hypothesized that this could be due to a retro-nitroaldol (or retro-Henry) reaction. chemrxiv.org
To investigate this, a series of control experiments were conducted. chemrxiv.org In one key experiment, a β-methyl-β-nitrostyrene derivative was treated with the organocatalyst (pyrrolidine) in the absence of the Michael donor (the aldehyde). The reaction was monitored by NMR, which confirmed that the nitrostyrene was consumed and the corresponding benzaldehyde (B42025) was formed. This observation strongly suggested that the amine catalyst itself could induce a retro-nitroaldol type decomposition. The proposed mechanism involves the nucleophilic attack of the catalyst (pyrrolidine) onto the β-position of the nitrostyrene, leading to an intermediate that fragments to release an iminium ion and a nitroalkane anion. Subsequent hydrolysis of the iminium ion yields the aldehyde. chemrxiv.org This finding was critical as it explained the often-low yields in the forward Michael reaction and highlighted the dual role of the amine catalyst as both an activator for the donor and a potential decomposition agent for the acceptor. chemrxiv.org
Influence of Reaction Parameters on Selectivity and Yield
The outcome of a chemical reaction, particularly in terms of product yield and stereoselectivity, is highly dependent on various parameters, including the catalyst structure and the reaction conditions.
The rational design of catalysts is paramount for achieving high efficiency and selectivity in asymmetric reactions involving β-nitrostyrene derivatives. A wide array of organocatalysts have been developed, with their performance being closely tied to their structural features. mdpi.com
Chiral Diamines: Catalysts based on chiral diamines, such as N-substituted-2,2'-bipyrrolidines, have been successfully used in the asymmetric Michael addition of aldehydes and ketones to nitrostyrenes. acs.org The stereochemical outcome of these reactions can be influenced by modifying the substituents on the nitrogen atoms of the catalyst, with bulky groups like isopropyl (i-Pr) sometimes providing better enantioselectivity. acs.org
Thiourea-Based Catalysts: Bifunctional catalysts that incorporate a thiourea (B124793) moiety and an amine group (like a diamine) have proven effective. mdpi.com The thiourea group can act as a hydrogen-bond donor, activating the nitro group of the β-nitrostyrene, while the amine group forms an enamine with the ketone or aldehyde donor. This dual activation is believed to be key to achieving high yields and enantioselectivities. mdpi.com
Peptide Catalysts: Short peptides containing residues like proline and glutamic acid have also been explored. acs.org The carboxylic acid side chain of a glutamic acid residue, for instance, can act as a general acid/base, participating directly in the catalytic cycle and orienting the reactants to control stereoselectivity. acs.org
Betaine (B1666868) Catalysts: Dual-functional betaine catalysts have been shown to be highly active and selective in tandem reactions. nih.gov Optimization studies revealed that subtle changes to the catalyst structure, such as the presence or absence of a methoxy (B1213986) group on an aromatic ring, could drastically alter the yield and stereoselectivity. nih.gov
Optimization often involves screening a library of catalysts with systematic structural variations to identify the most effective one for a specific transformation. nih.gov
Table 3: Effect of Catalyst Structure on Michael Addition to a Nitrostyrene
| Catalyst Type | Key Structural Feature | Typical Yield | Typical Enantioselectivity (ee) | Reference |
| Chiral Diamine | N-i-Pr-2,2'-bipyrrolidine | Excellent | Up to 85% | acs.org |
| Thiourea-Diamine | (R,R)-DPEN derivative | Up to 96% | Up to 98% | mdpi.com |
| Betaine Catalyst | Cinchona alkaloid-derived | 56-84% | 96-98% | nih.gov |
| Peptide Catalyst | H-d-Pro-Pro-Glu-NH₂ | (Not specified) | (High) | acs.org |
This table summarizes findings from different studies to illustrate the impact of catalyst design. Values are for representative reactions and may not involve 4-methyl-β-methyl-β-nitrostyrene directly but are applicable to the class.
Solvent Effects on Reactivity and Selectivity
The solvent environment plays a critical role in the outcome of chemical reactions, influencing both the rate of reaction (reactivity) and the distribution of products (selectivity). In the context of reactions involving β-methyl-β-nitrostyrene derivatives, the choice of solvent can significantly alter the reaction pathway by stabilizing or destabilizing reactants, transition states, and intermediates. Mechanistic investigations have revealed that solvent polarity, proticity (the ability to donate a proton), and coordinating ability are key factors governing these effects.
Research into the Michael addition of amines to β-nitrostyrene derivatives has demonstrated a pronounced solvent-dependent competition between the formation of the expected Michael adduct and a retro-aza-Henry-type reaction that leads to an imine. A study on the reaction of β-nitrostyrenes with amines revealed that polar protic solvents, such as methanol (B129727), preferentially promote the formation of the imine. nih.govdatapdf.com This is attributed to the ability of the protic solvent to mediate the proton transfer steps required for the elimination of the nitro group. In contrast, aprotic nonpolar solvents tend to favor the formation of the stable aza-Michael adduct. nih.gov
The influence of the solvent on the stereoselectivity of cycloaddition reactions involving β-nitrostyrene derivatives has also been a subject of investigation. For instance, in the [3+2] cycloaddition of (E)- and (Z)-β-nitrostyrenes with a nitrone, computational studies in benzene (B151609) have elucidated the energy profiles and stereochemical outcomes. rsc.org While this study was conducted in a nonpolar aprotic solvent, it highlights the subtle energy differences between diastereomeric transition states that can be influenced by the surrounding medium. A change in solvent could potentially alter the relative energies of these transition states, thereby affecting the endo/exo selectivity of the reaction.
In the context of Diels-Alder reactions, the solvent can impact the distribution of isomeric products. A study on the tin(IV)-catalyzed Diels-Alder reaction of β-nitrostyrene with 3-methyl-1,3-pentadiene (B1617704) showed different product ratios when the reaction was conducted in toluene versus dichloromethane. beilstein-journals.org This suggests that the polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, leading to changes in the observed selectivity.
The following table summarizes the observed solvent effects on the reactivity and selectivity of reactions involving β-nitrostyrene derivatives, which can be considered as a model for the behavior of 4-methyl-β-methyl-β-nitrostyrene.
| Reaction Type | Solvent | Observation | Reference |
|---|---|---|---|
| Michael Addition of Amines | Methanol (Protic) | Favors imine formation via retro-aza-Henry-type reaction. | nih.govdatapdf.com |
| Michael Addition of Amines | Aprotic Nonpolar Solvents | Favors formation of the aza-Michael adduct. | nih.gov |
| Michael Addition of Diethyl Malonate | Toluene, 1,4-Dioxane | Optimal solvents, leading to the desired product with high yield. | mdpi.com |
| Michael Addition of Diethyl Malonate | THF, Dichloromethane, Chloroform | Formation of complex product mixtures and resinification. | mdpi.com |
| Diels-Alder Reaction | Toluene vs. Dichloromethane | Altered product distribution, indicating solvent influence on selectivity. | beilstein-journals.org |
Temperature Dependence of Reaction Outcomes
Temperature is a fundamental parameter that influences the kinetics and thermodynamics of chemical reactions. For reactions involving β-methyl-β-nitrostyrene derivatives, temperature changes can affect reaction rates, product selectivity, and even the reversibility of certain transformations. Mechanistic studies often involve varying the temperature to determine activation parameters and to understand the underlying energy profiles of the reaction pathways.
A key aspect of temperature dependence is its effect on reaction rates, which is described by the Arrhenius equation. purdue.edu Generally, an increase in temperature leads to an increase in the reaction rate constant by providing more molecules with sufficient energy to overcome the activation energy barrier. pressbooks.pub However, the effect of temperature on selectivity can be more complex, especially in reactions with competing pathways or reversible steps.
The stereoselectivity of reactions can also be highly dependent on temperature. In many Diels-Alder reactions, for example, the endo product is favored at lower temperatures (kinetic control) due to a lower activation energy, while the more thermodynamically stable exo product is favored at higher temperatures where the reaction becomes reversible (thermodynamic control). masterorganicchemistry.com While specific data for 4-methyl-β-methyl-β-nitrostyrene is not available, a study on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) allowed for the calculation of activation parameters from kinetic data at different temperatures. beilstein-journals.org These parameters provide insight into the energy barriers for the formation of the endo and exo isomers.
Computational studies on the [3+2] cycloaddition of (E)- and (Z)-β-nitrostyrenes have provided calculated activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) in benzene. nih.govrsc.org These values are crucial for understanding the temperature dependence of these reactions. The Gibbs free energy of activation, which includes an entropic term (TΔS‡), directly relates to the reaction rate constant and its dependence on temperature. The unfavorable activation entropies associated with bimolecular processes mean that the Gibbs free energy of activation increases significantly with temperature. nih.gov
The following table presents activation parameters for reactions involving β-nitrostyrene derivatives, which serve as a model for understanding the temperature dependence of reactions with 4-methyl-β-methyl-β-nitrostyrene.
| Reaction | Derivative | Parameter | Value | Solvent | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition with 5,5-dimethylpyrroline-N-oxide | (Z)-β-Nitrostyrene | ΔH‡ | 4.4 kcal/mol | Benzene | rsc.org |
| ΔG‡ | 19.9 kcal/mol (exo) | ||||
| [3+2] Cycloaddition with 5,5-dimethylpyrroline-N-oxide | (E)-β-Nitrostyrene | ΔH‡ | 5.0 kcal/mol | Benzene | rsc.org |
| ΔG‡ | 19.8 kcal/mol (endo) | ||||
| Michael Addition of Piperidine (B6355638) | β-Nitrostyrene | ΔH‡ (uncatalyzed) | -1.8 ± 0.2 kcal/mol | Acetonitrile (B52724) | datapdf.com |
| ΔH‡ (catalyzed) | -2.7 ± 0.1 kcal/mol | ||||
| Diels-Alder with Cyclopentadiene | β-Fluoro-β-nitrostyrene | ΔH‡ (endo) | 121.26 kJ/mol | o-Xylene | beilstein-journals.org |
| ΔH‡ (exo) | 121.75 kJ/mol |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Methyl-b-methyl-b-nitrostyrene with high purity?
- Methodological Answer : Synthesis typically involves nitration and alkylation reactions under controlled conditions. Purification can be achieved via column chromatography using silica gel, followed by recrystallization in non-polar solvents. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) are critical for verifying purity and structural integrity. These methods align with protocols used for structurally similar nitroaromatic compounds, where solvent selection and reaction stoichiometry are optimized to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and alkene (C=C) bonds. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Complementary techniques, such as X-ray crystallography (if crystalline), offer definitive structural elucidation. These approaches mirror best practices in analyzing nitro-substituted styrenes, where spectral libraries and computational simulations (e.g., DFT) aid peak assignment .
Q. How can researchers assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure are recommended. Use UV-Vis spectroscopy to monitor degradation kinetics, and High-Resolution Mass Spectrometry (HRMS) to identify decomposition products. Stability-indicating assays, such as stress testing in acidic/alkaline media, are critical. Methodological rigor here parallels studies on nitroaromatics, where photolytic and thermal stability are key concerns .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when studying the reactivity of this compound?
- Methodological Answer : Data contradictions often arise from competing reaction pathways or instrumental variability. Triangulate results using multiple analytical techniques (e.g., NMR, HPLC, and kinetic modeling). For example, discrepancies in reaction yields could be addressed via Lasso regression (Least Absolute Shrinkage and Selection Operator) to identify significant variables while minimizing overfitting . Iterative hypothesis testing and peer debriefing, as emphasized in qualitative research frameworks, enhance interpretive validity .
Q. What role does computational modeling play in predicting the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties, such as HOMO-LUMO gaps, to explain electrophilic/nucleophilic behavior. Molecular dynamics simulations assess conformational stability under thermal stress. These methods align with studies on acyl hydrazides, where computational models validated experimental lattice energies and hydrogen-bonding networks . Cross-validate computational results with experimental data (e.g., XRD) to reduce model bias .
Q. How can mixed-method approaches enhance mechanistic studies of this compound’s interactions?
- Methodological Answer : Combine quantitative kinetic data with qualitative insights from reaction intermediate characterization (e.g., trapping radicals via ESR spectroscopy). Integrate statistical tools (e.g., multivariate analysis) with case-study frameworks to contextualize anomalies. This approach mirrors advancements in adolescent peer-context research, where longitudinal and cross-sectional data are merged to capture complexity . Methodological pluralism mitigates limitations of purely qualitative or quantitative paradigms .
Q. What strategies address ethical and methodological challenges in longitudinal studies of this compound’s environmental impact?
- Methodological Answer : Implement iterative sampling protocols to track degradation products over time, ensuring ecological relevance. Use participatory action research (PAR) frameworks to engage stakeholders in data interpretation, similar to critical educational studies that prioritize community-driven outcomes . Ethical considerations include minimizing hazardous waste and adhering to Green Chemistry principles, as outlined in analytical chemistry best practices .
Methodological Considerations
- Data Contradiction Analysis : Leverage frameworks from educational research, where identity conflicts (e.g., career vs. cultural roles) are resolved through reflexive practices and iterative dialogue . Analogously, conflicting spectroscopic or kinetic data require re-examining experimental assumptions and revisiting raw datasets .
- Experimental Design : Adopt "leading activity" paradigms from developmental psychology, where hierarchical motives (e.g., stability vs. reactivity) guide hypothesis prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
